molecular formula C25H22N2O3 B11644084 Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- CAS No. 172985-30-7

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-

Cat. No.: B11644084
CAS No.: 172985-30-7
M. Wt: 398.5 g/mol
InChI Key: LAUASMWZTJVXSW-UHFFFAOYSA-N
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Description

This methanone derivative features a complex polycyclic structure with fused furopyranopyridine rings, an amino substituent at position 1, and dimethyl groups at positions 8,6. The phenyl group at position 5 and the methanone moiety at position 2 contribute to its unique electronic and steric properties.

Properties

CAS No.

172985-30-7

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

(3-amino-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-phenylmethanone

InChI

InChI=1S/C25H22N2O3/c1-25(2)13-17-18(14-29-25)21(15-9-5-3-6-10-15)27-24-19(17)20(26)23(30-24)22(28)16-11-7-4-8-12-16/h3-12H,13-14,26H2,1-2H3

InChI Key

LAUASMWZTJVXSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with an o-phenylenediamine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as sulfur to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .

Scientific Research Applications

Scientific Research Applications

Methanone has several noteworthy applications in scientific research:

Chemistry

  • Building Block for Synthesis : Used as a precursor for synthesizing more complex molecules and materials.
  • Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions to form various derivatives.

Biology

  • Antimicrobial Properties : Investigated for its ability to combat bacterial infections.
  • Anticancer Activity : Studies have shown potential in inhibiting cancer cell growth.

Medicine

  • Therapeutic Agent : Explored for its unique structural features that may provide therapeutic benefits in treating various diseases.

Industry

  • Advanced Materials Development : Utilized in creating materials with specific properties like conductivity or fluorescence.

Case Studies

Several studies have documented the biological activities of Methanone:

  • Antimicrobial Activity Study :
    • Researchers tested Methanone against various bacterial strains and found significant inhibition at specific concentrations (EC50 values).
  • Anticancer Research :
    • In vitro studies demonstrated that Methanone effectively induced apoptosis in cancer cell lines through specific signaling pathways.

Mechanism of Action

The mechanism of action of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. Methanone Derivatives with Substituted Aromatic Groups

  • Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl) (): Differs by replacing the phenyl group at position 5 with a 2-furanyl group and introducing a 4-chlorophenyl methanone.
  • (5-Fluoro-2-hydroxyphenyl)(9-methyl-5H-[1]benzopyrano[4,3-b]pyridin-3-yl)methanone (): Features a hydroxyl group and fluorine atom, improving solubility and UV absorption. The benzopyranopyridine core lacks the fused furopyrano system, reducing steric hindrance but limiting thermal stability .

b. Pyrano-Furo-Pyridone Derivatives

  • (±) 2,7-dimethyl-6-(thiophen-2-ylmethyl)-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridin-5(6H)-one (): Shares a fused pyrano-furo-pyridine scaffold but substitutes the amino group with a thiophen-2-ylmethyl chain. The thiophene moiety introduces π-π stacking capabilities, which may enhance crystallinity compared to the target compound’s amino group .
  • Methoxy groups are associated with improved bioavailability in related pharmaceuticals .

Thermal and Chemical Stability

  • The target compound lacks the extensive hydrogen-bonding networks seen in di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C) ().

Functional Group Impact on Properties

Compound Key Substituents Impact
Target Methanone 1-Amino, 8,8-dimethyl, 5-phenyl Amino group enhances nucleophilicity; dimethyl groups increase steric bulk
Chimassorb®81 () 2-Hydroxy-4-(octyloxy)phenyl Hydroxy and alkoxy groups optimize UV-B absorption for industrial use
5-Fluoro-2-hydroxyphenyl Derivative (13) Fluoro, hydroxy Improves solubility and photostability

Biological Activity

Methanone, specifically the compound known as (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-, is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacological applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the furo-pyridine scaffold through cyclization reactions involving appropriate precursors. The functionalization at various positions can be achieved through standard organic reactions such as nucleophilic substitutions and electrophilic additions.

Antioxidant Properties

Recent studies have indicated that derivatives of furo-pyridine compounds exhibit significant antioxidant activity . For instance, molecular docking simulations have shown that these compounds can effectively scavenge free radicals and inhibit oxidative stress markers in vitro. The antioxidant capacity is often measured using assays such as DPPH and ABTS radical scavenging tests.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties . Research indicates that it can inhibit key inflammatory mediators such as COX enzymes. For example, one study reported IC50 values for COX-2 inhibition in the range of 0.02 to 0.04 μM, suggesting potent anti-inflammatory effects .

Neuroprotective Effects

In addition to its antioxidant and anti-inflammatory activities, this compound has shown promise in neuroprotection . In vitro studies using human neuroblastoma cell lines revealed that it could enhance cell viability against amyloid-beta-induced toxicity, a common model for Alzheimer’s disease .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeIC50 Values (μM)Reference
AntioxidantDPPH ScavengingNot specified
Anti-inflammatoryCOX-2 Inhibition0.02 - 0.04
NeuroprotectionCell Viability Assay0.89

Case Study 1: Antioxidant Efficacy

A study conducted on a series of furo-pyridine derivatives evaluated their antioxidant potential using both DPPH and ABTS assays. The results indicated that modifications to the phenyl group significantly enhanced their radical scavenging ability.

Case Study 2: Anti-inflammatory Mechanism

In a detailed investigation into the anti-inflammatory mechanisms of this compound, researchers utilized an in vivo model to assess its effects on carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases.

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